2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid
Description
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid is an organic compound with a complex structure that includes a cyclopropyl group, an aminocarbonyl group, and a nitrobenzoic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds due to its unique chemical properties .
Properties
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-4-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-16(18-12-4-5-12)11-3-1-2-10(8-11)15-9-13(19(23)24)6-7-14(15)17(21)22/h1-3,6-9,12H,4-5H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTLLRPVSNOYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691757 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-39-6 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases and specific catalysts.
Major Products:
Oxidation: Formation of amines.
Reduction: Formation of alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
- 2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methylbenzoic acid
- 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-chlorobenzoic acid
Comparison: Compared to similar compounds, 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form amines, which can further participate in various chemical reactions, making this compound versatile in synthetic applications .
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